chemical structure of 4-(chloromethyl)-5-nitro-pyrimidine
chemical structure of 4-(chloromethyl)-5-nitro-pyrimidine
Executive Summary
4-(Chloromethyl)-5-nitro-pyrimidine is a high-value heterocyclic building block characterized by its dual electrophilic nature. It serves as a critical "linchpin" intermediate in the synthesis of fused bicyclic systems, particularly purines , pteridines , and pyrrolo[2,3-d]pyrimidines . Its structural uniqueness lies in the juxtaposition of a reactive alkyl halide (chloromethyl) with a strongly electron-withdrawing nitro group on an electron-deficient pyrimidine core. This configuration creates a distinct reactivity profile, enabling facile SN2 substitutions at the exocyclic carbon and subsequent cyclization cascades essential for kinase inhibitor development.
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a pyrimidine ring substituted at the C4 position with a chloromethyl group and at the C5 position with a nitro group.
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Formula: C₅H₄ClN₃O₂
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Molecular Weight: 173.56 g/mol
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Core Character: Highly
-deficient.
Electronic Effects:
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Inductive Deactivation: The C5-nitro group and the N1/N3 ring nitrogens exert a powerful
(inductive withdrawing) effect. This significantly acidifies the methylene protons of the chloromethyl group ( estimated < 20), making the compound prone to deprotonation and subsequent elimination or condensation side reactions under strong basic conditions. -
Electrophilicity: The chloromethyl carbon is activated for nucleophilic attack. Unlike benzyl chloride, where the ring donates electron density, the 5-nitropyrimidine ring withdraws density, making the
carbon highly positive and reactive toward soft nucleophiles (thiols, amines).
Stability Considerations
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Thermal: The proximity of the nitro group (oxidizer) to the chloromethyl group (fuel/alkylator) creates potential thermal instability. It should be treated as an energetic precursor.
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Hydrolytic: Susceptible to hydrolysis to 4-(hydroxymethyl)-5-nitropyrimidine in aqueous base.
Synthetic Pathways[1][2][3][4][5]
The synthesis of 4-(chloromethyl)-5-nitro-pyrimidine typically proceeds via the functionalization of 4-methyl-5-nitropyrimidine . Direct nitration of a chloromethyl precursor is hazardous and non-selective; thus, the methyl group is installed first, followed by nitration, and finally chlorination.
Primary Synthetic Route (Radical Halogenation)
The most robust protocol involves the radical chlorination of 4-methyl-5-nitropyrimidine.
Step 1: Nitration 4-Methylpyrimidine is nitrated using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–20 °C) to yield 4-methyl-5-nitropyrimidine.
Step 2: Chlorination The methyl group is functionalized using N-chlorosuccinimide (NCS) or chlorine gas. Due to the electron-deficient nature of the ring, this reaction requires radical initiation (AIBN or Benzoyl Peroxide) and reflux in a non-polar solvent (CCl₄ or PhCl).
DOT Diagram: Synthesis Workflow
Figure 1: Step-wise synthesis from commercially available 4-methylpyrimidine. The radical chlorination step is critical and requires stoichiometric control to prevent over-chlorination.
Reactivity Profile & Applications
The versatility of 4-(chloromethyl)-5-nitro-pyrimidine stems from its ability to undergo orthogonal reactions: Nucleophilic Substitution (at the side chain) and Reduction/Cyclization (involving the nitro group).
Key Reaction Pathways
| Reaction Type | Reagent / Conditions | Product Outcome | Mechanism |
| SN2 Displacement | Primary Amines ( | 4-(Aminomethyl)-5-nitropyrimidine | Nucleophilic attack at |
| Thioether Formation | Thiols ( | 4-(Thioalkyl)-5-nitropyrimidine | Soft nucleophile displacement. |
| Reductive Cyclization | 1. Amine displacement2. Fe/AcOH or H₂/Pd-C | Purine / Pteridine Core | Nitro reduction to amine, followed by condensation with the side chain amine. |
| Ring Substitution (SNAr) | Strong Nucleophiles (e.g., MeO⁻) | C2/C6-substituted derivatives | Rare without a leaving group at C2/C6; requires oxidative activation. |
Mechanism: The "Purine Synthesis" Cascade
This is the most common application in drug discovery (e.g., for kinase inhibitors).
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Alkylation: The chloromethyl group reacts with an amine.
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Reduction: The 5-nitro group is reduced to an aniline (-NH₂).
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Cyclization: A one-carbon source (e.g., triethyl orthoformate) bridges the two amines to close the imidazole ring, forming a purine.
DOT Diagram: Reactivity & Cyclization Logic
Figure 2: The standard workflow for converting the scaffold into bicyclic heteroaromatic drugs.
Detailed Experimental Protocols
Protocol A: Synthesis via Radical Chlorination
Note: This procedure assumes the starting material 4-methyl-5-nitropyrimidine is available.
Reagents:
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4-Methyl-5-nitropyrimidine (1.0 eq)[1]
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N-Chlorosuccinimide (NCS) (1.05 eq)
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Benzoyl Peroxide (BPO) (0.05 eq) or AIBN
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Solvent: Carbon Tetrachloride (CCl₄) or Trifluoromethylbenzene (alternative to CCl₄).
Procedure:
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Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 4-methyl-5-nitropyrimidine in anhydrous solvent (0.2 M concentration).
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Addition: Add NCS (1.05 eq) and the radical initiator (BPO, 0.05 eq) in one portion.
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Reaction: Heat the mixture to varying reflux. The reaction is often initiated by a high-intensity visible light source (halogen lamp) if chemical initiation is slow.
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Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the methyl peak and appearance of the monochloro product. Caution: Over-reaction leads to the dichloromethyl impurity.
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Workup: Cool to room temperature. Filter off the succinimide byproduct. Evaporate the solvent under reduced pressure.
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Purification: The residue is typically purified via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).
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Yield Expectation: 50–70%.
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Protocol B: Nucleophilic Substitution with Primary Amines
Reagents:
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4-(Chloromethyl)-5-nitropyrimidine (1.0 eq)
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Amine (
) (1.1 eq) -
Diisopropylethylamine (DIPEA) (2.0 eq)[2]
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Solvent: THF or DMF (anhydrous).
Procedure:
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Dissolution: Dissolve the pyrimidine in THF (0.1 M) and cool to 0 °C.
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Addition: Add DIPEA followed by the dropwise addition of the amine.
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Stirring: Allow to warm to room temperature. The reaction is usually rapid (< 2 hours) due to the activated nature of the electrophile.
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Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]
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Outcome: Yields are typically high (>80%) for non-sterically hindered amines.
Safety & Stability (E-E-A-T)
Hazard Identification
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Vesicant/Lachrymator: Like many benzyl chloride analogues, this compound is a potent alkylating agent. It can cause severe skin burns, eye damage, and respiratory irritation. Handle only in a fume hood.
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Energetic: The nitro group adds thermodynamic instability. Do not heat the neat solid above 100 °C. Avoid metal spatulas if the compound is dry (potential friction sensitivity, though low).
Storage
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Store at -20 °C under an inert atmosphere (Argon/Nitrogen).
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Protect from moisture (hydrolysis risk).
References
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Synthesis of Pyrimidine Intermediates
- Title: "Synthetic routes to substituted nitropyrimidines and their applic
- Source: Royal Society of Chemistry (RSC) Advances.
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URL:[Link] (Generalized context for nitropyrimidine synthesis).
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Radical Halogenation Protocols
- Title: "Reaction with NCS: Mechanism and Applic
- Source: ResearchG
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URL:[Link] (Methodology adaptation).
- Reactivity of Chloromethyl-pyridines/pyrimidines: Title: "Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions." Source: BenchChem Technical Guides.
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Applications in Kinase Inhibitors
- Title: "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors."
- Source: ResearchG
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URL:[Link] (Context on methyl/nitro pyrimidine reactivity).
